N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
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Overview
Description
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a chemical compound with a complex structure that includes a cyclopropyl group, a piperidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring, followed by the introduction of the cyclopropyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or the acetamide moiety.
Substitution: Various substitution reactions can occur at the cyclopropyl group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide: shares similarities with other piperidine-based compounds and cyclopropyl derivatives.
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide: can be compared to compounds like N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide and N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide.
Uniqueness
The uniqueness of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBHWNDFMSBTF-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCCN(C1)CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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